molecular formula C16H17F2NO6 B8131778 1-(tert-Butoxycarbonyl)-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-3-carboxylic acid

1-(tert-Butoxycarbonyl)-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-3-carboxylic acid

Cat. No.: B8131778
M. Wt: 357.31 g/mol
InChI Key: MNHBGNLPODNWED-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-3-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butoxycarbonyl (Boc) protecting group, a difluorinated benzo[d][1,3]dioxole moiety, and an azetidine ring, making it a valuable entity in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The difluorinated benzo[d][1,3]dioxole moiety can be introduced through a series of reactions involving halogenation and subsequent coupling reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often employs continuous flow chemistry and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium azide (NaN3) or iodide ions (I-).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of azides or iodides.

Scientific Research Applications

This compound finds applications across various fields, including chemistry, biology, medicine, and industry.

Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities. Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways. Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Industry: Its unique properties make it valuable in the production of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The Boc group plays a crucial role in protecting the amine functionality, allowing for selective reactions. The difluorinated benzo[d][1,3]dioxole moiety may interact with biological targets, influencing various biochemical processes.

Comparison with Similar Compounds

  • 1-(tert-Butoxycarbonyl)-3-(2,2-dichlorobenzo[d][1,3]dioxol-5-yl)azetidine-3-carboxylic acid

  • 1-(tert-Butoxycarbonyl)-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)methanamine

Uniqueness: The presence of the difluorinated benzo[d][1,3]dioxole moiety in this compound distinguishes it from similar compounds, providing unique chemical and biological properties.

This comprehensive overview highlights the significance of 1-(tert-Butoxycarbonyl)-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-3-carboxylic acid in scientific research and industrial applications. Its complex structure and versatile reactivity make it a valuable tool in the advancement of organic chemistry and pharmaceutical sciences.

Properties

IUPAC Name

3-(2,2-difluoro-1,3-benzodioxol-5-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO6/c1-14(2,3)25-13(22)19-7-15(8-19,12(20)21)9-4-5-10-11(6-9)24-16(17,18)23-10/h4-6H,7-8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHBGNLPODNWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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